molecular formula C25H28O4 B12426815 1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B12426815
M. Wt: 392.5 g/mol
InChI Key: LRSMBOSQWGHYCW-UHFFFAOYSA-N
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Description

1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one (CAS: 62949-76-2), commonly known as Xanthoangelol, is a naturally occurring chalcone derivative isolated from Angelica keiskei, a medicinal plant native to Japan . Its molecular formula is C25H28O4, with a molecular weight of 392.49 g/mol. The compound features a chalcone backbone (two aromatic rings connected by an α,β-unsaturated ketone) substituted with a geranyl group (3,7-dimethylocta-2,6-dienyl) on the dihydroxyphenyl ring and a 4-hydroxyphenyl group on the opposing aromatic ring .

Properties

IUPAC Name

1-[3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O4/c1-17(2)5-4-6-18(3)7-13-21-24(28)16-14-22(25(21)29)23(27)15-10-19-8-11-20(26)12-9-19/h5,7-12,14-16,26,28-29H,4,6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSMBOSQWGHYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The introduction of the 3,7-dimethylocta-2,6-dienyl (geranyl) group to the aromatic ring is achieved through electrophilic aromatic substitution or nucleophilic alkylation. Key methods include:

Friedel-Crafts Alkylation Using Lewis Acid Catalysts

In a seminal approach, 2,4-dihydroxyacetophenone undergoes prenylation with 3,7-dimethylocta-2,6-dienyl bromide (geranyl bromide) in the presence of BF₃·Et₂O as a Lewis acid catalyst. The reaction proceeds in anhydrous dichloromethane at 0–5°C for 12–24 hours, yielding 3-geranyl-2,4-dihydroxyacetophenone as the major product. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity at the C-3 position due to the directing effect of the adjacent hydroxyl groups.

Base-Mediated Alkylation in Polar Aprotic Solvents

Alternative protocols employ potassium carbonate (K₂CO₃) in dry acetone to facilitate the alkylation of 2,4-dihydroxyacetophenone with geranyl bromide. This method avoids harsh Lewis acids and operates under reflux conditions (60–80°C) for 5–20 hours, achieving moderate yields (45–60%). Silica gel column chromatography with hexane:ethyl acetate (4:1) is typically used for purification.

Table 1: Comparative Analysis of Prenylation Methods
Method Catalyst Solvent Temperature Time (h) Yield (%)
Friedel-Crafts Alkylation BF₃·Et₂O CH₂Cl₂ 0–5°C 12–24 55–65
Base-Mediated Alkylation K₂CO₃ Acetone 60–80°C 5–20 45–60

Claisen-Schmidt Condensation: Formation of the Chalcone Backbone

The second stage involves condensing the prenylated acetophenone intermediate with 4-hydroxybenzaldehyde to form the α,β-unsaturated ketone. Two predominant strategies are documented:

Conventional Base-Catalyzed Condensation

In a traditional setup, 3-geranyl-2,4-dihydroxyacetophenone is dissolved in 40% aqueous KOH, followed by dropwise addition of 4-hydroxybenzaldehyde in ethanol. The mixture is refluxed at 60–80°C for 12–48 hours, with yields ranging from 58% to 88% depending on stoichiometric ratios. Thin-layer chromatography (TLC) in hexane:ethyl acetate (9:1) monitors reaction progress, and acidification with 2M HCl precipitates the crude product.

Microwave-Assisted Green Synthesis

Microwave irradiation significantly accelerates the condensation step, reducing reaction times to 1.5–4 minutes. A mixture of prenylated acetophenone, 4-hydroxybenzaldehyde, and 40% KOH in ethanol undergoes 10–15 microwave cycles (5-second pulses with cooling intervals). This method achieves comparable yields (60–70%) while minimizing byproduct formation, as confirmed by liquid chromatography–high-resolution mass spectrometry (LC-HRMS).

Table 2: Optimization of Claisen-Schmidt Condensation
Parameter Conventional Method Microwave Method
Reaction Time 12–48 h 1.5–4 min
Temperature 60–80°C 80–100°C (microwave)
Yield (%) 58–88 60–70
Solvent System Ethanol/KOH Ethanol/KOH

Catalytic Innovations and Solvent Effects

Ionic Liquids as Dual Solvent-Catalysts

Recent advances explore ionic liquids (e.g., 1-butyl-3-methylimidazolium hydroxide) as green alternatives to aqueous KOH. These solvents enhance reaction rates through superior microwave absorption and stabilize the enolate intermediate, improving yields to 75–80% under mild conditions.

Solvent-Free Mechanochemical Synthesis

Dry grinding of prenylated acetophenone, 4-hydroxybenzaldehyde, and NaOH in a mortar-pestle assembly offers a solvent-free route. This method eliminates volatile organic compounds (VOCs) and achieves 65–70% yields within 30 minutes, though product purity often requires recrystallization from ethanol.

Structural Characterization and Purity Assessment

Final products are characterized via:

  • Infrared (IR) Spectroscopy : Stretching vibrations at 1650–1670 cm⁻¹ (C=O), 1600–1620 cm⁻¹ (C=C), and 3200–3400 cm⁻¹ (O–H).
  • NMR Spectroscopy : Trans-vinylic protons (δ 7.3–7.8 ppm, J = 15.6 Hz) confirm chalcone geometry, while geranyl side-chain signals appear at δ 1.6–2.1 ppm (geminal dimethyl) and δ 5.1–5.3 ppm (olefinic hydrogens).
  • LC-HRMS : Exact mass calculations ([M+H]⁺ = 435.1804) validate molecular composition.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and conjugated system allow it to participate in redox reactions and interact with biological macromolecules, potentially modulating enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name (CAS) Molecular Formula Substituents Melting Point (°C) Key Structural Features
Xanthoangelol (62949-76-2) C25H28O4 Geranyl (3,7-dimethylocta-2,6-dienyl) on dihydroxyphenyl ring Not explicitly reported (stored at <−15°C) Geranyl enhances lipophilicity
Isoliquiritigenin (961-29-5) C15H12O4 No geranyl; simpler dihydroxyphenyl >170 (decomposes) Minimal substitution, higher polarity
Compound 12 C20H23NO3 sec-Butylamine on dihydroxyphenyl >175 Amine substituent increases solubility
Compound 15 C21H25NO5 Bis(2-hydroxyethyl)amine on dihydroxyphenyl 106.1–106.8 Hydrophilic substituents lower melting point

Key Observations:

Geranyl Group Impact : Xanthoangelol’s geranyl group significantly increases its molecular weight (392.49 vs. 244.25 for Isoliquiritigenin) and lipophilicity, likely enhancing membrane permeability and bioavailability .

Substituent Effects : Amine-containing derivatives (e.g., Compounds 12–15) exhibit higher melting points (>170°C) due to hydrogen bonding, except Compound 15, where hydrophilic groups disrupt crystal packing .

Table 2: Functional Properties

Compound Name Biological Targets Mechanism Notable Activities
Xanthoangelol SIRT1 (putative), NF-κB Antioxidant, anti-inflammatory Inhibits reactive oxygen species (ROS) in Angelica keiskei extracts
Isoliquiritigenin SIRT1 Direct activation Anti-aging, neuroprotective effects in Alzheimer’s models
Compound 14 Not reported Unknown Synthetic derivative with improved solubility

Key Observations:

SIRT1 Modulation : Both Xanthoangelol and Isoliquiritigenin interact with SIRT1, a NAD+-dependent deacetylase linked to longevity and metabolic regulation. However, Isoliquiritigenin’s simpler structure allows direct activation, whereas Xanthoangelol’s geranyl group may alter binding kinetics .

Antioxidant Capacity: Xanthoangelol’s geranyl and hydroxyl groups synergistically enhance free radical scavenging compared to non-prenylated chalcones .

Biological Activity

1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, exhibits significant biological activities that have garnered attention in pharmacological research. This compound is characterized by its unique structure, which includes a substituted phenyl group and a conjugated double bond system that contributes to its biological properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₈O₄
  • Molecular Weight : 270.30 g/mol
  • IUPAC Name : this compound

Antioxidant Activity

Chalcones are known for their antioxidant properties. The compound has been shown to scavenge free radicals and inhibit lipid peroxidation. In vitro studies indicate that it can significantly reduce oxidative stress markers in various cell lines.

Anticancer Properties

Research has demonstrated that this chalcone derivative exhibits potent anticancer activity against several cancer cell lines:

  • Cell Lines Tested :
    • LNCaP (prostate cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)

The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase. The compound modulates various signaling pathways, including the upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2 .

Cell LineIC50 (µM)Mechanism of Action
LNCaP15Apoptosis induction
A54920Cell cycle arrest
HeLa25Apoptosis induction

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is attributed to its ability to suppress NF-kB activation, a key regulator in inflammatory responses .

Case Studies

  • In Vitro Study on Cancer Cells :
    A study conducted on LNCaP cells indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with concentrations above 10 µM.
  • Animal Model for Anti-inflammatory Activity :
    In a murine model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells .

Research Findings

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of this chalcone derivative:

  • Cell Cycle Regulation : The compound affects cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Apoptosis Pathways : It activates caspases and increases the expression of pro-apoptotic proteins.
  • Oxidative Stress Modulation : Enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

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